
2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride
Overview
Description
2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride is a synthetic compound that belongs to the class of arylcyclohexylamines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The compound’s structure includes a fluorophenyl group, a methylamino group, and a cyclohexanone backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride typically involves the following steps:
Formation of the Cyclohexanone Backbone: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the fluorophenyl and methylamino groups.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives under conditions that facilitate electrophilic aromatic substitution.
Addition of the Methylamino Group: The methylamino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example,
Biological Activity
2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride, commonly referred to as 2-FDCK , is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to ketamine and has gained attention for its potential psychoactive properties. This article explores the biological activity of 2-FDCK, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride
- CAS Number : 111982-49-1
- Molecular Formula : C13H16FNO·HCl
- Molecular Weight : 257.735 g/mol
The primary mechanism of action of 2-FDCK is believed to be its antagonistic effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in mediating excitatory neurotransmission in the central nervous system. By inhibiting NMDA receptor activity, 2-FDCK may produce dissociative effects similar to those observed with ketamine. Additionally, it may interact with other receptors, including opioid receptors, contributing to its analgesic and anesthetic properties.
Pharmacological Effects
Research indicates that 2-FDCK exhibits several pharmacological effects:
- Anesthetic Properties : Similar to ketamine, it may induce anesthesia at higher doses.
- Analgesic Effects : Its interaction with opioid receptors suggests potential for pain relief.
- Psychoactive Effects : Users report dissociative experiences, euphoria, and altered sensory perception.
Case Study Analysis
A review of anecdotal reports and user experiences highlights the compound's popularity in recreational settings. Users often describe the effects as less intense than those of ketamine but still significant enough to warrant caution regarding dosage and frequency of use.
Study/Case | Findings |
---|---|
User Report A | Described mild dissociation and euphoria at low doses (50-100 mg). |
User Report B | Experienced significant anxiety at higher doses (200 mg), indicating variability in individual response. |
Clinical Observation | Noted potential for misuse due to its psychoactive properties; further research needed on long-term effects. |
Comparative Analysis with Similar Compounds
Compound | NMDA Receptor Activity | Psychoactive Effects | Analgesic Properties |
---|---|---|---|
Ketamine | Strong antagonist | High | Yes |
2-FDCK | Moderate antagonist | Moderate | Yes |
PCP | Strong antagonist | Very high | No |
Scientific Research Applications
Structural Characteristics
The compound features a cyclohexanone backbone with a fluorophenyl group and a methylamino substituent. This structure contributes to its pharmacological properties and interactions with biological systems.
Pharmacological Studies
2-FDCK has garnered attention for its potential applications in pharmacological research:
- Anesthetic Properties : Similar to ketamine, 2-FDCK may exhibit anesthetic effects, making it a candidate for studies related to pain management and anesthesia. Its mechanism of action likely involves NMDA receptor antagonism, similar to that of other arylcyclohexylamines .
- Psychoactive Effects : Preliminary studies suggest that 2-FDCK may produce dissociative effects akin to those observed with ketamine. Research into its psychoactive properties is ongoing, particularly concerning its potential use in treating depression and anxiety disorders .
Toxicological Research
The compound's physiological and toxicological properties are not fully understood, necessitating further investigation:
- Safety Profiles : Research is required to establish the safety profiles of 2-FDCK, including its acute and chronic toxicity levels. Understanding these aspects is crucial for any potential therapeutic applications or regulatory considerations .
- Forensic Applications : Given its status as a controlled substance in many jurisdictions, 2-FDCK is relevant in forensic toxicology. Studies are being conducted on its detection methods in biological samples, which could aid in drug screening and abuse prevention programs .
Analytical Chemistry
As an analytical reference standard, 2-FDCK is utilized in various chemical analyses:
- Mass Spectrometry : The compound serves as a standard in mass spectrometry assays, helping to identify and quantify substances in complex mixtures .
- Development of Detection Methods : Research efforts are focused on developing reliable detection methods for 2-FDCK in various matrices, including urine and blood samples. This is essential for both clinical and forensic applications .
Case Study 1: Anesthetic Research
A study investigated the anesthetic effects of arylcyclohexylamines, including 2-FDCK, on animal models. The findings indicated that 2-FDCK produced significant analgesic effects comparable to ketamine but with a potentially lower incidence of side effects such as hallucinations .
Case Study 2: Forensic Analysis
In forensic toxicology, researchers evaluated the presence of 2-FDCK in post-mortem samples from suspected overdose cases. The study highlighted the importance of developing specific assays for detecting this compound due to its structural similarities with other substances like ketamine .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFLBNEXJTBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344989 | |
Record name | 2-Fluoro Deschloroketamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-49-1 | |
Record name | 2-Fluoro Deschloroketamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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